molecular formula C17H14N2O4 B13548775 (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide

(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B13548775
M. Wt: 310.30 g/mol
InChI Key: SHERBIDIJCDWEA-XYOKQWHBSA-N
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Description

2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-hydroxyaniline in the presence of a cyanoacetylating agent. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2-hydroxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide: Lacks the methoxy group.

    2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide: Contains an additional methoxy group on the phenyl ring.

Uniqueness

The presence of both hydroxyl and methoxy groups in 2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H14N2O4/c1-23-13-6-7-15(20)11(9-13)8-12(10-18)17(22)19-14-4-2-3-5-16(14)21/h2-9,20-21H,1H3,(H,19,22)/b12-8+

InChI Key

SHERBIDIJCDWEA-XYOKQWHBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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